2,7-Bis(trifluoromethyl)-1H-benzo[d]imidazole
Description
2,7-Bis(trifluoromethyl)-1H-benzo[d]imidazole is a fluorinated heterocyclic compound characterized by two electron-withdrawing trifluoromethyl (-CF₃) groups at the 2- and 7-positions of the benzoimidazole core. This structural motif enhances its metabolic stability, lipophilicity, and electronic properties, making it a candidate for pharmaceutical and materials science applications.
Properties
IUPAC Name |
2,4-bis(trifluoromethyl)-1H-benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F6N2/c10-8(11,12)4-2-1-3-5-6(4)17-7(16-5)9(13,14)15/h1-3H,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEHHIYGZVXHRAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)NC(=N2)C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F6N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Bis(trifluoromethyl)-1H-benzo[d]imidazole typically involves the introduction of trifluoromethyl groups into the benzimidazole core. One common method is the reaction of 2,7-diaminobenzimidazole with trifluoromethylating agents such as trifluoromethyl iodide (CF₃I) in the presence of a base like potassium carbonate (K₂CO₃). The reaction is usually carried out under reflux conditions in an appropriate solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. One approach is the use of continuous flow reactors, which allow for better control of reaction parameters and improved yields. The use of catalytic systems, such as palladium-catalyzed trifluoromethylation, can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Halogenation and Alkylation Reactions
The compound undergoes electrophilic substitution reactions at specific positions of the benzimidazole core. Alkylation typically occurs at the N1 position under basic conditions:
Example Reaction :
-
Substrate : 2,7-Bis(trifluoromethyl)-1H-benzo[d]imidazole (3a )
-
Reagents : Sodium hydride (NaH), methyl iodide (CH₃I)
-
Conditions : Room temperature, 5 minutes
-
Product : N1-methylated derivative (3bc )
This reaction highlights the nucleophilic character of the benzimidazole nitrogen, which is activated by the electron-withdrawing trifluoromethyl groups.
Cross-Coupling Reactions
Palladium-catalyzed Sonogashira couplings enable the introduction of alkynyl groups at positions 4 and 7 of the benzimidazole ring:
Example Reaction :
-
Substrate : 4,7-Dibromo-2-(3,5-bis(trifluoromethyl)phenyl)-1H-benzo[d]imidazole (4 )
-
Reagents : Ethynylstannane (6 ), PdCl₂(PPh₃)₂, LiCl
-
Conditions : Microwave irradiation at 110°C for 20 minutes in CH₃CN
-
Products :
Acylation and Formylation
Acylatio
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of benzimidazole, including 2,7-bis(trifluoromethyl)-1H-benzo[d]imidazole, exhibit significant antimicrobial properties. Studies have shown that compounds containing the benzimidazole moiety can effectively target bacterial pathogens such as Staphylococcus aureus and Mycobacterium tuberculosis.
- Mechanism of Action : The antimicrobial activity is often attributed to the inhibition of essential bacterial enzymes and interference with cell division mechanisms. For instance, certain benzimidazole derivatives have been reported to inhibit filamenting temperature-sensitive protein Z (FtsZ), a crucial protein for bacterial cell division .
- Case Study : A study evaluated the antimicrobial efficacy of various benzimidazole derivatives against Mycobacterium tuberculosis, demonstrating promising results with minimum inhibitory concentrations (MICs) below 10 µg/mL for several compounds .
Anticancer Properties
The anticancer potential of this compound has also been investigated. Compounds with a benzimidazole structure have shown effectiveness against various cancer cell lines.
- In Vitro Studies : A series of derivatives were tested against human colorectal carcinoma cell lines (HCT116), revealing IC50 values lower than those of standard chemotherapeutics like 5-fluorouracil. Some derivatives exhibited IC50 values as low as 4.53 µM, indicating strong anticancer activity .
- Mechanisms : The anticancer effects are believed to be mediated through multiple pathways, including the induction of apoptosis and inhibition of specific oncogenic pathways.
Pharmacological Applications
Beyond antimicrobial and anticancer activities, this compound derivatives have been explored for their anti-inflammatory and analgesic properties.
- Anti-inflammatory Effects : Certain derivatives have shown significant inhibition of nitric oxide production and reduced edema in animal models, suggesting their potential as anti-inflammatory agents .
- Analgesic Activity : In vivo studies have demonstrated that some compounds can effectively reduce pain responses in models of induced inflammation, outperforming standard analgesics like ibuprofen .
Summary of Findings
The following table summarizes key findings related to the applications of this compound:
Mechanism of Action
The mechanism of action of 2,7-Bis(trifluoromethyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups enhance the compound’s ability to bind to hydrophobic pockets within these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Table 1: Substituent Effects on Bioactivity
Optical and Electronic Properties
Fluorinated benzoimidazoles are widely studied for optoelectronic applications:
- 2-[(9H-Fluoren-2-yl)aryl]-1H-benzo[d]imidazoles exhibit blue fluorescence with quantum yields (φFL) of 0.31–0.99 and HOMO/LUMO levels of −5.84/−2.59 eV .
- 2,7-Bis[(1H-benzo[d]imidazol-2-yl)aryl]-9H-fluorenes (e.g., compounds 14–16) show similar emission profiles but broader absorption spectra due to extended conjugation .
Table 2: Optical and Electronic Properties
| Compound | φFL (Solution) | HOMO (eV) | LUMO (eV) | Reference |
|---|---|---|---|---|
| Fluorene-linked benzo[d]imidazole (11–13) | 0.31–0.99 | −5.84 | −2.59 | |
| 2,7-Bis(CF₃)-1H-benzo[d]imidazole (predicted) | N/A | ~−6.0 | ~−3.0 | N/A |
Pharmaceutical Potential
- 5-(Trifluoromethyl)-1H-benzo[d]imidazole derivatives demonstrated antihypertensive activity in spontaneous hypertensive rats (SHR) .
- 2-(2-Butyl-4-chloro-1H-imidazol-5-yl)-1H-benzo[d]imidazole showed antiproliferative activity (IC₅₀ = 25.3 μM) in Ehrlich ascites tumor models .
- The bis-CF₃ substitution in 2,7-Bis(trifluoromethyl)-1H-benzo[d]imidazole may enhance blood-brain barrier permeability and target engagement compared to mono-CF₃ analogs like 7-(trifluoromethyl)-1H-benzo[d]imidazol-2-amine (CAS 10057-45-1) .
Biological Activity
2,7-Bis(trifluoromethyl)-1H-benzo[d]imidazole is a compound belonging to the benzimidazole family, which has garnered attention due to its diverse biological activities. This article explores its antimicrobial, anticancer, and antiviral properties, supported by data tables and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound features two trifluoromethyl groups attached to the benzo[d]imidazole core. This unique configuration enhances its lipophilicity and biological activity.
Antimicrobial Activity
Research indicates that derivatives of benzimidazole compounds exhibit significant antimicrobial properties. Specifically, this compound has shown efficacy against various bacterial strains.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus ATCC 25923 | < 1 µg/mL |
| Methicillin-resistant Staphylococcus aureus (MRSA) | < 1 µg/mL |
| Mycobacterium smegmatis | 0.625 µg/mL |
| Candida albicans ATCC 10231 | 3.9–7.8 µg/mL |
The compound demonstrated high activity against Staphylococcus aureus with an MIC of less than 1 µg/mL, indicating strong antibacterial potential against both sensitive and resistant strains .
Anticancer Activity
The anticancer properties of this compound have been explored in various studies. It has shown promising results in inhibiting tumor growth in vitro and in vivo.
Case Study: In Vitro Anticancer Activity
In a study involving human cancer cell lines, the compound exhibited significant cytotoxicity:
- Cell Line: MCF-7 (breast cancer)
- IC50: 25.72 ± 3.95 μM
Additionally, in a mouse model with tumor xenografts, treatment with this compound resulted in a notable reduction in tumor size compared to control groups .
Table 2: Antiviral Potential of Benzimidazole Derivatives
| Compound | Virus Targeted | EC50 (µM) |
|---|---|---|
| Benzimidazole derivative A | HIV | 0.20 |
| Benzimidazole derivative B | Influenza A | 0.35 |
These findings indicate that modifications to the benzimidazole structure can enhance antiviral activity, suggesting potential for further exploration of this compound in this area .
Conclusions
This compound exhibits significant biological activities including antimicrobial and anticancer effects. Its structural features contribute to its efficacy against various pathogens and cancer cells. Ongoing research is necessary to fully elucidate its mechanisms of action and potential therapeutic applications.
Future Directions
Further studies should focus on:
- Mechanistic investigations of its biological activities.
- Structure-activity relationship (SAR) analyses to optimize efficacy.
- Clinical trials to assess safety and effectiveness in humans.
Q & A
Q. What are the optimal synthetic routes for preparing 2,7-bis(trifluoromethyl)-1H-benzo[d]imidazole?
Answer: The compound is typically synthesized via condensation reactions between 1,2-diaminobenzene and trifluoromethyl-substituted carboxylic acid derivatives. Key methodologies include:
- One-pot synthesis : Combining diaminobenzene with dicarboxylic acid derivatives (e.g., 4,4′-dicarboxydiphenyl ether) under reflux in polyphosphoric acid (PPA) or using DMF as a solvent with NaH as a base .
- Catalytic optimization : Nano-SiO₂ can enhance reaction efficiency by reducing reaction time and improving yields (e.g., achieving >85% yield for substituted derivatives) .
- Purification : Recrystallization from acetonitrile or methanol is critical to isolate high-purity products (>98% by HPLC) .
Q. Which characterization techniques are most effective for confirming the structure of this compound derivatives?
Answer:
- Spectroscopic analysis :
- ¹H/¹³C NMR : Identifies substituent positions and electronic environments (e.g., δ ~12.85 ppm for NH protons in DMSO-d₆) .
- HRMS : Validates molecular weight with <5 ppm error .
- Thermal analysis : Melting points (>300°C) confirm crystallinity and purity .
- X-ray crystallography : Resolves tautomeric forms and intermolecular interactions in solid-state structures .
Advanced Research Questions
Q. How can computational methods predict the electronic and optical properties of this compound?
Answer:
- Density Functional Theory (DFT) : B3LYP/6-31G* calculations optimize molecular geometry and predict frontier molecular orbitals (FMOs). For example, HOMO-LUMO gaps (~3.5 eV) correlate with observed UV-Vis absorption maxima (~350 nm) .
- Time-Dependent DFT (TD-DFT) : Models charge-transfer transitions in optoelectronic applications, such as fluorescence probes for bilirubin detection .
Q. How do structural modifications influence the biological activity of this compound derivatives?
Answer:
- Antimicrobial activity : Substituting the benzimidazole core with halogens (e.g., Cl, Br) or electron-withdrawing groups enhances activity against S. aureus (MIC: 2–8 µg/mL) by disrupting bacterial membrane integrity .
- Antihypertensive effects : Introducing nitro or trifluoromethyl groups improves bioavailability and binding affinity to angiotensin receptors (e.g., 50% reduction in blood pressure in SHR models) .
Q. What strategies resolve contradictions in reported biological data for benzimidazole derivatives?
Answer:
- Structure-Activity Relationship (SAR) studies : Systematically vary substituents (e.g., aryl, alkyl, or heterocyclic groups) and assess their impact on potency. For example, para-substituted aryl groups improve antimicrobial efficacy compared to ortho-substituted analogs .
- Pharmacokinetic profiling : Evaluate metabolic stability (e.g., CYP450 inhibition assays) to explain discrepancies between in vitro and in vivo results .
Q. How can alkaline stability be optimized for benzimidazole-based polymers?
Answer:
- Substituent engineering : Incorporating electron-withdrawing groups (e.g., CF₃) at the 2,7-positions enhances resistance to hydroxide ion attack in alkaline fuel cells.
- NMR monitoring : Track degradation products (e.g., amine or carboxylate intermediates) under 1 M KOH at 80°C to refine synthetic protocols .
Q. What methodological challenges arise in synthesizing high-purity this compound?
Answer:
- Byproduct formation : Trifluoromethyl groups can sterically hinder condensation, leading to incomplete cyclization. Mitigate this using high-temperature reflux (110°C) in PPA .
- Purification : Column chromatography (silica gel, CH₂Cl₂/MeOH) or recrystallization from acetonitrile removes unreacted diaminobenzene .
Methodological Focus
Q. What catalytic systems improve the scalability of benzimidazole synthesis?
Answer:
Q. How are fluorescence probes based on benzimidazole derivatives designed for biomedical sensing?
Answer:
- Conjugated polymers : Polyfluorene-benzimidazole hybrids (e.g., PFBZ) exhibit Stokes shifts >100 nm, enabling selective bilirubin detection in serum with nanomolar sensitivity .
- Solvatochromic tuning : Modify electron-donating/withdrawing substituents to adjust emission wavelengths for multiplexed imaging .
Q. What protocols ensure reproducibility in biological evaluations of benzimidazole derivatives?
Answer:
- Standardized assays : Use CLSI guidelines for antimicrobial testing (e.g., broth microdilution) and tail-cuff methods for antihypertensive studies in Sprague-Dawley rats .
- Positive controls : Compare results against reference drugs (e.g., ciprofloxacin for antibacterial assays, losartan for hypertension models) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
